Product packaging for Monepantel(Cat. No.:CAS No. 887148-69-8)

Monepantel

Cat. No.: B609222
CAS No.: 887148-69-8
M. Wt: 473.4 g/mol
InChI Key: WTERNLDOAPYGJD-SFHVURJKSA-N
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Description

Monepantel is an anthelmintic compound belonging to the class of amino-acetonitrile derivatives (AADs) . It is specifically approved for the control of gastrointestinal nematodes in sheep and cattle, offering a distinct mode of action from other major anthelmintic classes . Its primary research value lies in its efficacy against parasitic nematode strains that have developed resistance to benzimidazoles, levamisole, and macrocyclic lactones . The molecular mode of action of this compound involves the nematode-specific DEG-3 subfamily of nicotinic acetylcholine receptors (nAChRs), such as MPTL-1 . Research indicates it acts as a positive allosteric modulator of these receptors, leading to spastic paralysis and death of the worms . Further studies reveal a complex mechanism, showing it can also function as a non-competitive antagonist of other nAChR subtypes (ACR-16, levamisole, and pyrantel-sensitive receptors) in certain nematode species, suggesting multiple potential targets . After oral administration, this compound is rapidly absorbed and metabolized to this compound sulfone, which demonstrates similar anthelmintic efficacy to the parent compound . Recent pharmaco-parasitological studies highlight its high efficacy against key resistant genera like Haemonchus, Cooperia, and Ostertagia, and demonstrate that its activity against Oesophagostomum spp. can be optimized through combination with benzimidazoles . This makes this compound and its combinations a critical tool for researching novel parasite control strategies. This product is intended for research purposes only and is not for diagnostic or therapeutic use. It is strictly not intended for human consumption or for use in animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H13F6N3O2S B609222 Monepantel CAS No. 887148-69-8

Properties

IUPAC Name

N-[(2S)-2-cyano-1-[5-cyano-2-(trifluoromethyl)phenoxy]propan-2-yl]-4-(trifluoromethylsulfanyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13F6N3O2S/c1-18(10-28,11-31-16-8-12(9-27)2-7-15(16)19(21,22)23)29-17(30)13-3-5-14(6-4-13)32-20(24,25)26/h2-8H,11H2,1H3,(H,29,30)/t18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTERNLDOAPYGJD-SFHVURJKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC1=C(C=CC(=C1)C#N)C(F)(F)F)(C#N)NC(=O)C2=CC=C(C=C2)SC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@](COC1=C(C=CC(=C1)C#N)C(F)(F)F)(C#N)NC(=O)C2=CC=C(C=C2)SC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13F6N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887148-69-8
Record name Monepantel
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=887148-69-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Monepantel [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0887148698
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MONEPANTEL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/82MA79VJ33
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Molecular Mechanism of Anthelmintic Action of Monepantel

Primary Target Identification and Characterization in Nematodes

Research into the mode of action of monepantel, notably utilizing the model organism Caenorhabditis elegans and the economically important parasitic nematode Haemonchus contortus, has identified ligand-gated ion channels as the primary targets. plos.orgwikipedia.orgresearchgate.netplos.orgcambridge.orgnih.govembopress.orgcapes.gov.brscilit.complos.org

Ligand-Gated Ion Channels: Focus on DEG-3 Subfamily

Genetic and molecular studies have strongly implicated the DEG-3 subfamily of nicotinic acetylcholine (B1216132) receptors (nAChRs) as the likely target of this compound. plos.orgwikipedia.orgresearchgate.netplos.orgcambridge.orgnih.govembopress.orgcapes.gov.brscilit.complos.org This subfamily is considered nematode-specific, which may contribute to this compound's selective toxicity to these parasites and its favorable safety profile in mammals. wikipedia.orgplos.orgncats.io Mutations in genes encoding DEG-3 subfamily members have been repeatedly found in nematode strains exhibiting reduced sensitivity or resistance to this compound. plos.orgplos.orgnih.govmdpi.com

In the model nematode C. elegans, the acetylcholine receptor subunit ACR-23 has been identified as a prominent target for this compound action. plos.orgnih.govcambridge.orgnih.govembopress.orgcapes.gov.brscilit.complos.orgncats.ionih.govbohrium.comembopress.orgnih.govtandfonline.comuniprot.org Studies using C. elegans mutants resistant to AADs revealed that a significant number of resistance-conferring alleles mapped to the acr-23 gene. plos.orgnih.govembopress.orgnih.gov Expression of wild-type acr-23 in resistant C. elegans strains was shown to restore sensitivity to this compound. plos.orgnih.govnih.gov ACR-23 functions as a this compound-sensitive ion channel, and its expression in body wall muscles provides a plausible explanation for the paralysis observed in nematodes treated with this compound. plos.orgnih.govuniprot.org Reconstitution of the C. elegans ACR-23 receptor in Xenopus laevis oocytes has provided direct evidence of its modulation by this compound. plos.orgnih.gov Structural analysis using cryo-electron microscopy has shown that ACR-23 forms a homo-pentameric channel. bohrium.comembopress.orgnih.gov This channel is permeable to monovalent cations like Na+ and K+, but not significantly to Ca2+ ions. plos.orguniprot.orgnih.gov

In the parasitic nematode Haemonchus contortus, a key target of this compound is the this compound Target Receptor subunit 1, or MPTL-1 (formerly known as Hco-acr-23H). plos.orgwikipedia.orgresearchgate.netplos.orgsciquest.org.nzcambridge.orgnih.govcapes.gov.brscilit.complos.orgmdpi.comnih.govnih.govresearchgate.net MPTL-1 is considered a homolog of C. elegans ACR-23 and belongs to the same nematode-specific DEG-3 subfamily of nAChRs. researchgate.netplos.orgcambridge.orgnih.govcapes.gov.brscilit.complos.org Investigations into this compound-resistant H. contortus strains have identified multiple independent mutations in the Hco-mptl-1 gene, strongly implicating MPTL-1 as a primary target for AAD action against this parasite. plos.orgplos.orgmdpi.com These mutations include deletions leading to mis-splicing, insertions, and point mutations resulting in premature termination of translation. plos.org Reconstituted homomeric MPTL-1 channels in Xenopus oocytes are gated by betaine (B1666868) and choline (B1196258), and importantly, are directly activated by this compound. nih.gov Similar to ACR-23, the MPTL-1 channel shows conductance for Na+ and K+ ions but not Ca2+. nih.gov

Beyond ACR-23 and MPTL-1, other members of the DEG-3 subfamily, such as ACR-20 and DES-2 homologs, have also been investigated for their potential involvement in this compound's mechanism of action. plos.orgplos.orgnih.govplos.orgmdpi.comnih.govnih.govmdpi.com The C. elegans ACR-20 channel has higher sequence similarity to H. contortus MPTL-1 than to C. elegans ACR-23 and is gated similarly to MPTL-1. nih.gov this compound can induce channel opening in reconstituted C. elegans ACR-20 receptors in an irreversible manner. nih.gov While C. elegans DEG-3/DES-2 channels have been shown to be gated by betaine, studies indicate that the C. elegans DEG-3/DES-2 channel is insensitive to this compound and its sulfone metabolite, acting neither as direct agonists nor allosteric modulators on this specific channel. mdpi.com However, the DEG-3/DES-2 channel from Haemonchus contortus has been reported to be allosterically activated by this compound sulfone. mdpi.com Mutations in the Hco-des-2H gene have also been observed in this compound-resistant H. contortus mutants. plos.orgmdpi.com

This compound Target Receptor Subunit MPTL-1 in Haemonchus contortus

Mode of Receptor Modulation

This compound modulates the activity of its target DEG-3 subfamily nAChRs through specific interactions, leading to channel activation and subsequent physiological effects in the nematode. plos.orgresearchgate.netplos.orgsciquest.org.nzembopress.orgncats.ioembopress.orgnih.govmdpi.comCurrent time information in Vendée, FR.

This compound acts as an agonist of the targeted nicotinic acetylcholine receptors, leading to channel opening. plos.orgwikipedia.orgsciquest.org.nzcambridge.orgncats.ionih.govnih.gov At higher concentrations, this compound can act as a direct agonist on channels like ACR-23, MPTL-1, and ACR-20, eliciting currents. plos.orgnih.govnih.govmdpi.com Notably, currents elicited by this compound alone can be larger than those achieved with endogenous ligands like betaine or choline, suggesting this compound can act as a superagonist. nih.gov

Furthermore, this compound functions as a positive allosteric modulator of these receptors. plos.orgwikipedia.orgsciquest.org.nzcambridge.orgncats.io At lower concentrations, when co-applied with agonists like choline or betaine, this compound dramatically potentiates the elicited currents. nih.govnih.govmdpi.com Structural studies of C. elegans ACR-23 have provided insights into this allosteric modulation. bohrium.comembopress.orgnih.gov These studies revealed that while betaine binds to classical neurotransmitter sites in the extracellular domain, this compound binds to allosteric sites located in the inter-subunit interfaces within the transmembrane domain of the receptor. bohrium.comembopress.orgnih.gov Binding of this compound leads to an open channel conformation by "wedging" into the cleft between transmembrane domains of adjacent subunits, causing dilation of the ion conduction pore. bohrium.comembopress.org This allosteric binding and subsequent conformational change result in a constant, uncontrolled flux of ions across the cell membrane. sciquest.org.nzncats.io This persistent ion influx leads to depolarization of muscle cells, causing spastic paralysis and ultimately the death of the nematode. wikipedia.orgsciquest.org.nzcambridge.orgncats.io The irreversible nature of channel opening induced by this compound has also been noted. nih.gov

Research findings on the sensitivity of different nematode species to this compound in relation to the presence of ACR-23/MPTL-1 homologs support the role of these receptors as primary targets. Comparative genomics studies have shown that nematode species possessing ACR-23/MPTL-1-like receptor subunits are sensitive to this compound, while those lacking these homologs are significantly less sensitive or insensitive. researchgate.netnih.govcapes.gov.brscilit.complos.org

Nematode SpeciesPresence of ACR-23/MPTL-1 HomologSensitivity to this compound (EC₅₀)Citation
Caenorhabditis elegansYes< 1.25 µM researchgate.netnih.govplos.org
Caenorhabditis japonicaYesSensitive plos.org
Caenorhabditis briggsaeYesSensitive plos.org
Caenorhabditis brenneriYesSensitive plos.org
Caenorhabditis remaneiYesSensitive plos.org
Pristionchus pacificusNo> 43 µM researchgate.netcambridge.orgnih.govcapes.gov.brplos.org
Strongyloides rattiRemote/NoTolerant/Insensitive (> 250 µM) researchgate.netcambridge.orgnih.govplos.org
Structural Insights into Receptor Binding and Pore Dilation

Structural studies, including cryo-electron microscopy, have provided detailed insights into how this compound interacts with its primary target, the ACR-23 receptor in Caenorhabditis elegans and its homolog MPTL-1 in Haemonchus contortus. bohrium.comrcsb.orgnih.govembopress.orgresearchgate.net ACR-23 forms a homo-pentameric channel, characteristic of pentameric ligand-gated ion channels (pLGICs). bohrium.comrcsb.orgnih.govresearchgate.net

While natural ligands like betaine bind to classical neurotransmitter sites located in the extracellular domain at the inter-subunit interfaces, this compound binds to allosteric sites situated within the transmembrane domain at the inter-subunit interfaces. bohrium.comrcsb.orgnih.govresearchgate.net Binding of this compound induces pore dilation by inserting itself into the cleft between the transmembrane domains of adjacent subunits. bohrium.comrcsb.orgnih.govresearchgate.netresearcher.life This wedging action results in an open channel conformation. bohrium.comrcsb.orgnih.govresearchgate.netresearcher.life

Specifically, the binding of both betaine and this compound together leads to an outward movement and rotation of the pore-lining M2 helix, ultimately causing the channel to open. nih.govembopress.org Although this compound alone may not directly activate the channels at lower concentrations, it acts as a positive allosteric modulator, substantially enhancing the currents initiated by agonists like choline. cambridge.orgnih.govsciquest.org.nz At higher concentrations, this compound can also act as a direct agonist. sciquest.org.nz This interaction forces the receptor to open and prevents it from closing effectively, leading to a sustained, uncontrolled influx of ions. cambridge.orgsciquest.org.nz

Cellular and Physiological Consequences in Nematodes

Hypercontraction and Paralysis of Body Wall Muscles

This compound's action on nAChRs, particularly the ACR-23/MPTL-1 subunits predominantly expressed in body wall muscle cells, leads to continuous depolarization of the muscle cell membrane. ncats.iosciquest.org.nznih.govresearchgate.netplos.org This persistent depolarization causes hypercontraction of the body wall muscles, resulting in spastic paralysis of the nematode. cambridge.orgwikipedia.orgresearchgate.netncats.iosciquest.org.nznih.govnih.govmsdvetmanual.combg.ac.rs The inability of the muscles to relax disrupts normal locomotion and the nematode's ability to maintain its position within the host. nih.govnih.govontosight.ai

Effects on Pharyngeal Function and Nematode Viability

Beyond somatic muscle paralysis, this compound also affects the pharyngeal function of nematodes. The spasmodic contractions, particularly in the anterior portion of the pharynx, impair the nematode's ability to feed. cambridge.orgncats.iomsdvetmanual.com The combination of body wall muscle paralysis and compromised feeding ability ultimately leads to the death of adult nematodes and expulsion from the host. cambridge.orgresearchgate.netncats.iosciquest.org.nznih.govontosight.ai Studies in C. elegans have also noted molting defects and the development of large vacuoles characteristic of necrosis in this compound-exposed nematodes. ncats.io

Target Specificity and Selective Toxicity Research

A key characteristic of this compound is its selective toxicity to nematodes, with minimal toxicity observed in mammalian hosts. wikipedia.orgnih.govresearchgate.net This selectivity is attributed to the unique nature of its molecular target. researchgate.netnih.gov

Evolutionary Divergence of Nematode-Specific Receptors

The primary target of this compound, the ACR-23/MPTL-1 receptor, belongs to the DEG-3 subfamily of nAChRs. europa.eunih.govplos.orgembopress.orgresearchgate.netnih.govresearchgate.netplos.orgnih.govresearchgate.netnih.govresearchgate.netscilit.com This subfamily is considered nematode-specific and is notably absent in mammals. wikipedia.orgeuropa.eunih.govncats.ioplos.orgresearchgate.netscilit.com This evolutionary divergence of the target receptor between nematodes and mammals is the fundamental basis for this compound's selective toxicity. researchgate.netnih.gov The DEG-3 subfamily is an enigmatic clade of ligand-gated ion channels specific to nematodes. nih.gov

Comparative Genomics in Predicting Drug Sensitivity

Comparative genomics has been a valuable tool in understanding the target specificity of this compound and predicting drug sensitivity in different nematode species. plos.orgnih.govresearchgate.netscilit.comcapes.gov.br Studies comparing the ligand-gated ion channel genes across various nematode species have shown a strong correlation between the presence of ACR-23/MPTL-1-like receptor subunits and sensitivity to this compound. plos.orgnih.govresearchgate.netscilit.comcapes.gov.br

For instance, nematode species within the Caenorhabditis genus that possess ACR-23/MPTL-1-like receptor subunits are sensitive to this compound, typically showing low EC50 values (e.g., <1.25 µM). plos.orgnih.govresearchgate.netscilit.comcapes.gov.br In contrast, related nematodes such as Pristionchus pacificus and Strongyloides ratti, which lack a homologous ACR-23/MPTL-1 subunit, are significantly less sensitive or insensitive to this compound, with much higher EC50 values (e.g., >43 µM). plos.orgnih.govresearchgate.netscilit.comcapes.gov.brsoton.ac.uk

This demonstrates how comparative genomic analysis, by identifying the presence or absence of the specific target receptor, can effectively predict the susceptibility of different nematode species to this compound. plos.orgnih.govresearchgate.netscilit.comcapes.gov.br

Interactive Table: this compound Sensitivity and Target Receptor Presence

Nematode SpeciesPresence of ACR-23/MPTL-1 HomologThis compound Sensitivity (EC50)
Caenorhabditis speciesYes<1.25 µM
Pristionchus pacificusNo>43 µM
Strongyloides rattiNo>43 µM

Note: EC50 values are representative and may vary depending on the specific species and experimental conditions. plos.orgnih.govresearchgate.netscilit.comcapes.gov.br

Investigation of Secondary or Alternative Molecular Interactions

Beyond its primary target, investigations have explored this compound's interactions with other nAChR subtypes and the possibility of engaging multiple molecular targets.

Non-Competitive Antagonism of Other Nicotinic Acetylcholine Receptor Subtypes

Research using heterologous expression systems, such as Xenopus laevis oocytes, has demonstrated that this compound acts as a non-competitive antagonist on multiple nAChR subtypes from nematodes like Ascaris suum and Oesophagostomum dentatum bg.ac.rsnih.govresearchgate.netscdi-montpellier.fr. Specifically, studies have investigated its effects on:

A nicotine-preferring homomeric nAChR subtype from A. suum composed of ACR-16 subunits. bg.ac.rsnih.govresearchgate.netscdi-montpellier.frresearchgate.net

A pyrantel/tribendimidine-preferring heteromeric subtype from O. dentatum consisting of UNC-29, UNC-38, and UNC-63 subunits. bg.ac.rsnih.govresearchgate.netscdi-montpellier.fr

A levamisole-preferring subtype from O. dentatum comprising UNC-29, UNC-38, UNC-63, and ACR-8 subunits. bg.ac.rsnih.govresearchgate.netscdi-montpellier.fr

In these studies, this compound applied alone did not induce currents, ruling out agonist activity. bg.ac.rsnih.govresearchgate.netscdi-montpellier.fr However, in the continuous presence of this compound, the amplitude of acetylcholine-induced currents was reduced in a concentration-dependent manner, indicative of non-competitive antagonism on the expressed receptors bg.ac.rsnih.govresearchgate.netscdi-montpellier.fr. The ACR-16 subtype from A. suum showed particular sensitivity to this compound inhibition, with reported IC50 values in the nanomolar to low micromolar range bg.ac.rsnih.govresearchgate.netscdi-montpellier.fr.

Further investigations using muscle flaps isolated from adult A. suum revealed that while this compound alone did not significantly increase baseline tension, it antagonized contractions induced by acetylcholine. This inhibition appeared to be a mixture of competitive and non-competitive antagonism bg.ac.rsnih.govresearchgate.netscdi-montpellier.fr. These findings collectively suggest that this compound's activity extends to multiple nAChR subtypes beyond the primary DEG-3/DES-2 target bg.ac.rsnih.govresearchgate.netscdi-montpellier.fr.

Data on the inhibitory effects of this compound on different nAChR subtypes:

Nematode Species nAChR Subtype Subunits Involved Mechanism of Antagonism IC50 Values (where reported)
Ascaris suum Nicotine-preferring (ACR-16) ACR-16 Non-competitive (primarily) 1.6 ± 3.1 nM and 0.2 ± 2.3 μM bg.ac.rsnih.govresearchgate.netscdi-montpellier.fr
Oesophagostomum dentatum Pyrantel/Tribendimidine-preferring UNC-29, UNC-38, UNC-63 Non-competitive Not explicitly reported in snippets

Potential for Multi-Target Action

Furthermore, structural studies have provided insights into how this compound interacts with its target. Cryo-electron microscopy structures of the Caenorhabditis elegans ACR-23 receptor have shown that this compound binds to allosteric sites located in the inter-subunit interfaces within the transmembrane domain of the receptor bohrium.comnih.govembopress.org. This binding leads to pore dilation and channel opening by wedging into the cleft between transmembrane domains of neighboring subunits bohrium.comnih.govembopress.org. This allosteric modulation mechanism on a specific nAChR subtype is a key aspect of its action ncats.iomacsenlab.comcambridge.org.

Although the primary target is well-defined, the demonstration of non-competitive antagonism on other nAChR subtypes in different nematode species indicates that this compound's effects are not limited to a single receptor type bg.ac.rsnih.govresearchgate.netscdi-montpellier.fr. This multi-subtype interaction within the nAChR family can be considered a form of multi-target action within this receptor class. The potential for interaction with other molecular targets outside of the nAChR family is not extensively detailed in the provided search results, which primarily focus on nAChRs. However, the observed effects on different nAChR subtypes highlight a more complex interaction profile than solely targeting a single receptor.

Mechanisms of Monepantel Resistance

Genetic Underpinnings of Acquired Resistance

Acquired resistance to monepantel is primarily linked to genetic changes in the nematode populations, particularly mutations in genes encoding the drug's molecular targets or proteins involved in receptor function. wikipedia.orgeuropa.eunih.govresearchgate.net These genetic alterations confer a survival advantage to parasites exposed to the drug, allowing resistant individuals to reproduce and increase the frequency of resistance alleles in the population. researchgate.netmsdvetmanual.com

Identification of Gene Mutations and Alleles

Research has identified specific genes and mutations strongly associated with this compound resistance in parasitic nematodes. The primary targets implicated are members of the nematode-specific DEG-3 subfamily of nicotinic acetylcholine (B1216132) receptors. europa.eunih.govplos.org

Polymorphisms within exon 11 of the this compound-1 (mptl-1) gene, which encodes a subunit of the this compound-sensitive nAChR, have been frequently detected in this compound-resistant Haemonchus contortus populations. researchgate.netresearchgate.netnih.govmla.com.au These polymorphisms include specific insertion and deletion mutations. For instance, studies have reported the presence of a 6-bp deletion and a 3-bp insertion in exon 11 of mptl-1 in resistant individuals. researchgate.netresearchgate.netnih.gov These insertions and deletions (indels) are predicted to result in amino acid changes within transmembrane domain 2 (TMD2) of the MPTL-1 protein, a region crucial for ion channel function. researchgate.netresearchgate.net

Analysis of allele frequencies in susceptible versus resistant populations has revealed a significant difference in the prevalence of these mptl-1 exon 11 polymorphisms. While susceptible isolates typically show 100% frequency of the wild-type allele, resistant populations exhibit lower frequencies of the wild-type allele, ranging from 11.1% to 66.7%, with a corresponding increase in the frequency of mutated alleles. researchgate.netresearchgate.netnih.gov This shift in allele frequency under drug selection pressure highlights the role of these mutations in conferring resistance.

Polymorphism TypeLocation in mptl-1Predicted Protein EffectAllele Frequency in Susceptible PopulationsAllele Frequency in Resistant Populations (Range)Source
6-bp deletionExon 11Amino acid changes in TMD20%Detected researchgate.netresearchgate.netnih.gov
3-bp insertionExon 11Amino acid changes in TMD20%Detected researchgate.netresearchgate.netnih.gov
Wild-type alleleExon 11Normal MPTL-1 protein function100%11.1% - 66.7% researchgate.netresearchgate.netnih.gov

Loss-of-function mutations in the acr-23 gene, or its homolog mptl-1 in parasitic nematodes like H. contortus, represent a primary mechanism of this compound resistance. wikipedia.orgeuropa.eunih.govresearchgate.net Studies, particularly in the model nematode Caenorhabditis elegans, which is amenable to genetic analysis, have demonstrated that disruption of the acr-23 gene confers resistance to this compound. tandfonline.comnih.govnih.govpreprints.org

Genetic screens in C. elegans have identified numerous resistance alleles that disrupt the acr-23 gene, indicating it is a prominent target for this compound. tandfonline.comnih.gov For example, one study reported 27 independent mutations in acr-23 out of 44 resistance alleles isolated. europa.eu Some of these resistance mutations result in truncated protein products, likely leading to non-functional ACR-23 receptors. europa.eu The finding that loss of functional ACR-23 protein leads to high-level resistance supports the hypothesis that this compound acts as a direct agonist of ACR-23-containing ion channels. europa.eu While C. elegans is a model organism, the identification of homologous genes and similar loss-of-function mutations in resistant parasitic nematodes like H. contortus underscores the conserved nature of this resistance mechanism. plos.orgpreprints.org

Polymorphisms in mptl-1 Exon 11 (Deletions/Insertions)

Genomic Mapping of Resistance Loci

Genomic mapping approaches have been instrumental in identifying the chromosomal regions and specific genes associated with this compound resistance in parasitic nematodes.

Extreme Quantitative Trait Locus (X-QTL) mapping is a powerful technique used to identify genomic loci associated with extreme phenotypes, such as high-level drug resistance. This approach has been successfully applied to study this compound resistance in Haemonchus contortus. nih.govresearchgate.netnih.govresearchgate.netnsf.gov By crossing susceptible and resistant nematode isolates and analyzing the genomes of individuals with extreme resistance phenotypes from subsequent generations, researchers can identify genomic regions where allele frequencies differ significantly between resistant and susceptible populations. nih.govnih.govresearchgate.net

X-QTL mapping studies in H. contortus have detected a significant selection signal on chromosome 2, indicating that a major locus on this chromosome is involved in this compound resistance. nih.govresearchgate.netnih.govresearchgate.net This identified genomic region harbors key candidate genes previously implicated in this compound resistance, including mptl-1, deg-3, and des-2. nih.govresearchgate.netnih.govresearchgate.net The detection of a potential hard selective sweep in this region further supports the presence of a major resistance locus under strong selection pressure from this compound treatment. nih.gov

Single Nucleotide Polymorphism (SNP) analysis is another valuable tool for investigating the genetic basis of this compound resistance. By comparing SNP frequencies across the genomes of this compound-susceptible and -resistant nematode populations, researchers can identify specific genetic markers associated with the resistance phenotype. nih.govmla.com.aunih.govcambridge.orgscielo.br

Studies utilizing SNP analysis, often in conjunction with techniques like Pool-Seq (pooled genome sequencing), have detected significant changes in allele frequencies at numerous SNPs between unselected and this compound-selected nematode populations. nih.govnih.gov These analyses have identified specific SNPs located within or near genes like mptl-1, deg-3, and des-2 that show strong associations with resistance. nih.govnih.gov SNP analysis can also reveal the presence of multiple polymorphisms within a population that may contribute to resistance. cambridge.org Furthermore, analyzing allele frequency changes over generations of selection can help pinpoint SNPs that are under strong selection pressure due to drug treatment. mla.com.au Different statistical methods applied to SNP data, such as Fisher's exact test, Cochran-Mantel-Haenszel test, FST analysis, PCA, and random forest methodology, have been used to identify SNPs significantly associated with this compound resistance. nih.govmla.com.aunih.gov

Extreme Quantitative Trait Locus (X-QTL) Mapping Approaches

Phenotypic Manifestations and Epidemiological Observations of Resistance

The emergence of this compound resistance is phenotypically observed as a reduction or complete lack of efficacy of the drug in treating nematode infections, measured through methods like the Faecal Egg Count Reduction Test (FECRT). researchgate.netembrapa.brcore.ac.uk Epidemiological observations track the prevalence and spread of this reduced efficacy in field populations.

Documented Instances of Resistance in Field Populations

Cases of this compound resistance have been documented in various countries and nematode species since its introduction. The first reports emerged relatively quickly, often within 2-4 years of the drug's initial use. cambridge.orgnih.govcore.ac.uk

Documented instances of this compound resistance include:

CountryHost SpeciesNematode SpeciesReference
New ZealandSheep, GoatsTeladorsagia circumcincta, Trichostrongylus colubriformis, Oesophagostomum venulosum redalyc.orgcambridge.orgparasitipedia.netmsdvetmanual.comresearchgate.netcore.ac.ukwormboss.com.au
UruguaySheepHaemonchus contortus redalyc.orgmsdvetmanual.comnih.govcore.ac.ukscielo.br
NetherlandsSheepHaemonchus contortus redalyc.orgnih.govcore.ac.uk
BrazilSheep, GoatsHaemonchus spp., Trichostrongylus colubriformis, Cooperia spp., Strongyloides spp. redalyc.orgnih.govembrapa.brscielo.brembrapa.br
AustraliaGoatsTeladorsagia spp., Trichostrongylus colubriformis cambridge.org
UKSheepTeladorsagia circumcincta, Trichostrongylus vitrinus, Oesophagostomum venulosum parasitipedia.netnih.govresearchgate.netscops.org.uk

These reports highlight that resistance is not limited to a single nematode species but has been observed across several economically important gastrointestinal nematodes in small ruminants. msdvetmanual.com

Factors Influencing Rapid Selection and Spread of Resistance

Several factors contribute to the rapid selection and spread of this compound resistance in nematode populations. Intensive and frequent use of the anthelmintic exerts high selection pressure, favoring the survival and reproduction of resistant parasites. scielo.brcambridge.orgnoahcompendium.co.ukresearchgate.netcambridge.org Suppressive treatment regimens, involving short intervals and high drug concentrations, have been shown to lead to rapid phenotypic selection for resistance. cambridge.orgcambridge.org The dosage and frequency of anthelmintic use are considered among the most important risk factors influencing the rate of selection. cambridge.orgresearchgate.netcambridge.org

Furthermore, the acquisition of animals carrying drug-resistant parasites from properties where this compound has already been used contributes to the introduction and spread of resistance to new farms. redalyc.org Moving treated animals to pastures with low larval challenge is also highly selective for resistance, as it minimizes the dilution of the resistant worm population by susceptible worms (refugia). nih.govscops.org.uk Differences in drug metabolism between host species, such as goats metabolizing drenches faster than sheep, may also play a role in the rate of resistance development on certain farms. wormboss.com.auwormboss.com.au The genetic nature of resistance, including the number of genes involved and the characteristics of the resistance alleles, also influences how quickly resistance develops and spreads. msdvetmanual.comcambridge.orgmcgill.ca

Development of Molecular Diagnostics for Resistance Monitoring

Given the challenges and limitations of traditional methods like FECRT for detecting anthelmintic resistance, particularly in its early stages, the development of molecular diagnostic tools has become a key area of research. mcgill.camdpi.comnih.gov Molecular diagnostics offer the potential for more sensitive, specific, and timely detection of resistance. mdpi.comnih.govplos.orgnih.gov

Polymerase Chain Reaction (PCR)-Based Genotyping Assays

PCR-based genotyping assays are being developed to identify specific genetic markers associated with anthelmintic resistance. plos.orgscielo.brcambridge.orgnih.gov This approach focuses on detecting mutations or genetic variations in genes that are targets of the anthelmintic or are involved in resistance mechanisms. For this compound, research has focused on genes such as mptl-1 and its homolog acr-23. tandfonline.comnih.govnih.govnih.gov PCR-based assays can be designed to detect specific single nucleotide polymorphisms (SNPs) or other genetic changes within these genes that are correlated with resistance phenotypes. scielo.brcambridge.org While the molecular mechanism of resistance is perhaps best understood for benzimidazoles, allowing for the expansion of molecular tests based on β-tubulin gene mutations mdpi.comscielo.br, similar principles are being applied to this compound resistance. Genotyping assays can characterize the genetic makeup of parasite populations and identify the presence and frequency of resistance alleles. nih.govnih.gov

Utility in Early Detection and Management Strategies

Molecular diagnostics, particularly PCR-based assays, offer significant utility in the early detection and management of this compound resistance. These tools can potentially identify resistance alleles in a parasite population before a significant reduction in drug efficacy is observed phenotypically through FECRT. mcgill.canih.gov Early detection allows for timely intervention and the implementation of strategies to slow the progression of resistance. redalyc.orgmcgill.camdpi.comnih.gov

Molecular diagnostics can provide valuable information to inform targeted treatment strategies and pasture management decisions. noahcompendium.co.ukmcgill.canih.gov By identifying which specific parasite species and genetic variants are present and resistant, veterinarians and producers can make more informed choices about which anthelmintics to use and when, helping to preserve the efficacy of available drugs. noahcompendium.co.uknih.gov Furthermore, molecular tools can be used for monitoring the effectiveness of resistance management programs and tracking the spread of resistant populations. mcgill.ca While further research is needed to make these tools universally practical for field use, their potential for improving anthelmintic resistance management is substantial. mdpi.comnih.gov

Research Methodologies and Experimental Models in Monepantel Studies

In Vitro Assay Systems

In vitro studies provide controlled environments to examine the direct impact of Monepantel on nematodes or their cellular components, allowing for detailed analysis of drug-target interactions and phenotypic effects.

Motility and Larval Development Assays (LDA)

Motility assays are a common in vitro method to evaluate the efficacy of anthelmintic compounds by measuring their effect on the movement of nematode larvae or adult worms. This compound's activity has been assessed using motility assays on various nematode species, including Ancylostoma ceylanicum, Necator americanus, and Trichuris muris. nih.govresearchgate.netnih.gov For instance, a motility assay showed excellent activity of this compound on A. ceylanicum adults with an IC₅₀ of 1.7 µg/ml, and a moderate effect on T. muris L3 with an IC₅₀ of 78.7 µg/ml. No effect was observed on A. ceylanicum L3, T. muris adults, and both stages of N. americanus in this specific study. nih.govresearchgate.netnih.gov

Larval Development Assays (LDA), also referred to as Larval Development Tests (LDT), assess the ability of larvae to develop in the presence of a compound. scielo.br This assay can indicate the inhibitory effects of a drug on crucial developmental stages. Studies have utilized LDT to evaluate this compound's efficacy and to characterize anthelmintic resistance in nematode populations. scielo.br For example, an LDT was used to determine the effective concentration 50% (EC₅₀) for different anthelmintics, including those relevant to this compound resistance studies. scielo.br Supplementation of culture medium with serum has been shown to enhance the development, motility, and survival of Haemonchus contortus larvae in vitro, which can impact the results of compound screening assays. mdpi.com

Below is a table summarizing in vitro motility assay results for this compound on different nematode stages:

Nematode SpeciesStage TestedAssay TypeIC₅₀ (µg/ml)Effect ObservedSource
Ancylostoma ceylanicumAdultsMotility Assay1.7Excellent nih.govresearchgate.netnih.gov
Ancylostoma ceylanicumL3Motility Assay>100No effect nih.gov
Trichuris murisL3Motility Assay78.7Moderate nih.govresearchgate.netnih.gov
Trichuris murisAdultsMotility AssayNot reportedNo effect nih.govresearchgate.netnih.gov
Necator americanusL3 and AdultsMotility AssayNot reportedNo effect nih.govresearchgate.netnih.gov

Heterologous Expression Systems for Receptor Characterization

Heterologous expression systems are crucial for studying the specific molecular targets of this compound, particularly nematode nAChRs, in isolation. nih.govplos.org This involves expressing nematode receptor subunits in easily manipulated host cells, allowing for functional and pharmacological characterization. nih.govplos.org

Xenopus laevis Oocyte Electrophysiology

Xenopus laevis oocytes are a widely used heterologous expression system for studying ligand-gated ion channels, including nematode nAChRs targeted by this compound. nih.govplos.orgresearchgate.netnih.govnih.govbg.ac.rsxenbase.org By injecting oocytes with mRNA encoding specific nematode nAChR subunits, functional receptors can be expressed on the oocyte surface. nih.govplos.orgresearchgate.netnih.govnih.govbg.ac.rs Two-electrode voltage-clamp electrophysiology is then employed to measure the electrical currents generated by ion flow through these receptors in response to ligand binding (e.g., acetylcholine (B1216132) or this compound). researchgate.netnih.govnih.govbg.ac.rsxenbase.org

Studies using Xenopus oocytes have shown that this compound is a positive allosteric modulator of DEG-3/DES-2 type nAChRs in several nematode species. researchgate.netnih.govnih.govbg.ac.rsresearchgate.net However, in nAChR subtypes from Ascaris suum and Oesophagostomum dentatum, this compound acted as a non-competitive antagonist, reducing acetylcholine-induced currents in a concentration-dependent manner. researchgate.netnih.govnih.govbg.ac.rs Specifically, the ACR-16 subtype from A. suum was found to be particularly sensitive to this compound inhibition, with IC₅₀ values in the nanomolar to low micromolar range. nih.govnih.gov

The table below shows the IC₅₀ values of this compound on different nAChR subtypes expressed in Xenopus laevis oocytes:

Nematode SpeciesnAChR SubtypeThis compound EffectIC₅₀ (µM)Source
Ascaris suumACR-16 (nicotine preferring)Non-competitive antagonist1.6 ± 3.1 nM and 0.2 ± 2.3 µM nih.govnih.gov
Oesophagostomum dentatumUNC-29, UNC-38, UNC-63 (pyrantel/tribendimidine preferring)Non-competitive antagonist1.7 ± 0.7 µM nih.gov
Oesophagostomum dentatumUNC-29, UNC-38, UNC-63, ACR-8 (levamisole preferring)Non-competitive antagonist5.0 ± 0.5 µM nih.gov

Structural Biology Techniques for Ligand-Receptor Interaction

Structural biology techniques provide high-resolution information about the three-dimensional structure of receptors and how they interact with ligands like this compound. This is essential for understanding the molecular basis of drug action and resistance. derangedphysiology.com

Cryo-Electron Microscopy (Cryo-EM) Studies

Cryo-Electron Microscopy (Cryo-EM) has been employed to determine the structures of nematode acetylcholine receptors, such as ACR-23 from Caenorhabditis elegans, in different states, including when bound to this compound. bohrium.comembopress.orgnih.govresearchgate.netebi.ac.uk These studies have revealed that ACR-23 forms a homo-pentameric channel. bohrium.comembopress.orgnih.govresearchgate.netebi.ac.uk Cryo-EM structures have shown that while the natural ligand betaine (B1666868) binds to classical neurotransmitter sites in the extracellular domain, this compound binds to allosteric sites located in the inter-subunit interfaces within the transmembrane domain of the receptor. bohrium.comembopress.orgnih.govresearchgate.netebi.ac.uk Binding of this compound leads to channel opening by wedging into the cleft between adjacent transmembrane domains, causing dilation of the ion conduction pore. bohrium.comembopress.orgnih.govresearchgate.netebi.ac.uk

In Vivo Animal Models

Various animal models have been used to study this compound's in vivo efficacy against different nematode species. These include hamsters infected with Ancylostoma ceylanicum or Necator americanus, mice infected with Trichuris muris or Ascaris suum, and rats infected with Strongyloides ratti. nih.govresearchgate.netnih.gov In A. ceylanicum-infected hamsters, complete elimination of worms was observed following treatment with this compound. nih.govresearchgate.netnih.gov In the N. americanus hamster model, this compound resulted in worm burden reductions. nih.govresearchgate.netnih.gov However, Trichuris muris, S. ratti, and A. suum were not affected by this compound treatment in the specific in vivo studies mentioned. nih.govresearchgate.netnih.gov

Below is a table summarizing selected in vivo efficacy results of this compound in animal models:

Animal ModelNematode SpeciesTreatment OutcomeSource
HamstersAncylostoma ceylanicumComplete elimination of worms nih.govresearchgate.netnih.gov
HamstersNecator americanusWorm burden reductions nih.govresearchgate.netnih.gov
MiceTrichuris murisNot affected nih.govresearchgate.netnih.gov
MiceAscaris suumNot affected nih.govresearchgate.netnih.gov
RatsStrongyloides rattiNot affected nih.govresearchgate.netnih.gov
BALB/C nude mice (xenograft model)Human ovarian tumorsSignificantly attenuated tumor growth (in combination with chemotherapy) aacrjournals.org

Note: While the primary focus of this compound research is on anthelmintic activity, one study also explored its potential anti-tumor effects in a mouse model of human ovarian cancer, showing that this compound in combination with chemotherapy significantly attenuated tumor growth. aacrjournals.org

Model Organisms in Anthelmintic Research

Model organisms, particularly nematodes, play a crucial role in the initial stages of anthelmintic research, allowing for controlled experiments to explore drug targets and mechanisms.

Caenorhabditis elegans as a Genetic Model

The free-living nematode Caenorhabditis elegans is a fundamental model organism in anthelmintic research due to its well-characterized genetics, simple life cycle, and amenability to genetic manipulation. cambridge.orgplos.orgresearchgate.net It has been extensively used to investigate the mode of action of this compound through forward genetics approaches. cambridge.orgplos.org Genetic screens in C. elegans resistant to amino-acetonitrile derivatives (AADs) led to the identification of the acr-23 gene. plos.orgembopress.orgtandfonline.comnih.gov Mutations in acr-23 were found in a significant number of AAD-resistant mutants, indicating that ACR-23, a member of the nematode-specific DEG-3 subfamily of nicotinic acetylcholine receptors (nAChRs), is a prominent target for this compound. ncats.ioplos.orgembopress.orgtandfonline.comnih.govplos.org Studies using C. elegans have shown that ACR-23 is primarily expressed in body wall muscle cells, and its modulation by this compound leads to paralysis. plos.orgresearchgate.netnih.govsciquest.org.nz Reconstitution of the C. elegans ACR-23 receptor in Xenopus laevis oocytes has provided direct evidence of its modulation by this compound. plos.orgnih.govtandfonline.com Furthermore, genetic evidence suggests that the chaperone protein RIC-3 is required for the expression of full this compound resistance in C. elegans. plos.orgtandfonline.comtandfonline.com

Non-Sensitive Nematode Models (e.g., Pristionchus pacificus, Strongyloides ratti) for Comparative Studies

Comparative studies using nematode species that are not sensitive to this compound, such as Pristionchus pacificus and Strongyloides ratti, have been valuable in supporting the understanding of this compound's target specificity. cambridge.orgncats.ioplos.orgnih.govresearchgate.net These nematodes either lack a homologue of the ACR-23/MPTL-1 receptor subunit or possess only a remote relative. cambridge.orgncats.ioplos.orgnih.govresearchgate.net Pristionchus pacificus, closely related to Caenorhabditis nematodes but lacking an ACR-23/MPTL-1 homologue, has been found to be tolerant to this compound. cambridge.orgncats.ioplos.orgnih.govresearchgate.net Similarly, Strongyloides ratti, with only a distant homologue, also showed tolerance to this compound in in vitro tests, with a high survival rate observed even at high concentrations. cambridge.orgplos.orgnih.govresearchgate.net These findings align with the hypothesis that the presence of the ACR-23/MPTL-1 homologue is linked to this compound sensitivity. plos.orgnih.gov

Parasite-Host Infection Models

To assess the efficacy of this compound against parasitic nematodes in a host environment, various animal infection models are utilized.

Rodent Models (e.g., Hamsters, Mice) for Efficacy Assessment

Rodent models, including hamsters and mice, are employed during the early stages of drug development and lead optimization for assessing the efficacy of anthelmintics like this compound against specific parasitic nematodes. cambridge.orgnih.govresearchgate.netnih.gov Studies have investigated the efficacy of this compound against laboratory models of human intestinal nematode infections in rodents. nih.govresearchgate.netnih.gov For instance, complete elimination of worms was observed with this compound treatment in Ancylostoma ceylanicum-infected hamsters. nih.govresearchgate.netnih.gov In the Necator americanus hamster model, single oral doses of this compound resulted in worm burden reductions. nih.govresearchgate.netnih.gov However, this compound has shown low or no activity against certain nematodes in rodent models, such as Trichuris muris, Strongyloides ratti, and Ascaris suum in mice and rats. nih.govresearchgate.netnih.govresearchgate.net

Large Ruminant Models (e.g., Sheep, Goats, Cattle) for Veterinary Relevance

Large ruminant models, particularly sheep, goats, and cattle, are crucial for evaluating the efficacy and veterinary relevance of this compound against gastrointestinal nematodes that affect livestock production. cambridge.orgresearchgate.netmdpi.comscielo.brnih.gov this compound is specifically approved for use in sheep and goats. cambridge.orgncats.io Efficacy studies in sheep and goats have demonstrated this compound's broad-spectrum activity against various gastrointestinal nematodes, including those resistant to other drug classes. cambridge.orgresearchgate.net For example, this compound has shown high efficacy against Haemonchus contortus and Trichostrongylus colubriformis in sheep and goats. researchgate.netscielo.br Controlled efficacy tests and fecal egg count reduction tests (FECRT) are commonly performed in these models to assess treatment outcomes. researchgate.netmdpi.comnih.gov Studies in sheep have confirmed the effectiveness of this compound against multi-resistant species like Trichostrongylus colubriformis and Haemonchus contortus. researchgate.net However, reports of reduced efficacy and resistance to this compound have emerged in field studies involving sheep and goats. cambridge.orgncats.ioscielo.br

Advanced Genetic and Molecular Approaches

Forward Genetics and Mutagenesis Screens for Resistance Alleles

Forward genetics, a method that starts with a phenotype (in this case, resistance to this compound) and seeks to identify the underlying genetic mutation, has been a crucial tool in this compound research. Mutagenesis screens are employed to induce random mutations in a population of nematodes, followed by selection for individuals exhibiting resistance to the drug.

In Caenorhabditis elegans, a non-parasitic nematode amenable to genetic analysis, large-scale genetic screens have been performed to identify this compound-resistant isolates. One such screen led to the identification of 44 mutant alleles conferring resistance. plos.orgnih.govtandfonline.com A significant proportion of these, 27 alleles, were found to correspond to mutations in the acr-23 gene. plos.orgnih.govtandfonline.comembopress.org This strongly suggested that acr-23, which encodes a nicotinic acetylcholine receptor (nAChR) subunit, is a prominent target for this compound. plos.orgembopress.orgmacsenlab.com Studies have characterized these acr-23 alleles genetically. plos.orgnih.gov

Similarly, mutagenesis screens in the parasitic nematode Haemonchus contortus resistant to AADs have led to the identification of the this compound-1 (Hco-mptl-1) gene as a major candidate target for AAD action in this species. plos.orgplos.org This gene also encodes a subunit of the DEG-3 subfamily of nAChRs, similar to C. elegans acr-23. plos.orgplos.org

Table 1: Summary of Alleles Identified in Genetic Screens for this compound Resistance

OrganismNumber of Resistant Alleles IdentifiedGene Primarily Implicated
C. elegans44acr-23
H. contortusNot specified (identified mptl-1)Hco-mptl-1

Genomic Sequencing and Bioinformatics for Variant Discovery

Genomic sequencing and bioinformatics play a vital role in identifying the specific genetic variants responsible for this compound resistance, particularly in the context of the alleles identified through forward genetics or in naturally resistant field isolates.

Following the identification of candidate genes like acr-23 and Hco-mptl-1 through genetic screens, genomic sequencing of resistant nematode strains allows for the precise identification of mutations within these genes. For instance, resequencing of acr-23 alleles in C. elegans resistant to this compound has been performed to confirm and characterize the specific genetic changes. plos.org

In Haemonchus contortus, genomic studies, including extreme quantitative trait locus (X-QTL) mapping and Pool-Seq (sequencing of pooled DNA samples), have been used to detect genome-wide variants associated with this compound resistance. researchgate.netnih.gov These studies have identified significant changes in allele frequencies in resistant populations, particularly in a genomic region on chromosome 2 harboring the mptl-1, deg-3, and des-2 genes, which were previously suggested as candidates for this compound resistance. researchgate.netnih.gov Furthermore, these analyses have led to the identification of new variants, including insertions and deletions (indels), within the mptl-1 gene in resistant individuals. researchgate.netresearchgate.net These indels are predicted to result in amino acid changes in the transmembrane domain of the MPTL-1 protein. researchgate.net

Bioinformatics tools are essential for analyzing the large datasets generated by genomic sequencing, allowing researchers to map reads to reference genomes, identify single nucleotide polymorphisms (SNPs) and indels, and assess their potential impact on gene function. nih.gov

Table 2: Genomic Approaches and Findings in this compound Resistance Studies

OrganismGenomic Approach UsedKey Findings
C. elegansResequencing of allelesConfirmation and characterization of mutations in acr-23. plos.org
H. contortusX-QTL mapping, Pool-Seq, GenotypingIdentification of variants on chromosome 2 near mptl-1, deg-3, des-2. researchgate.netnih.gov Discovery of new indels in mptl-1. researchgate.net

Gene Rescue and Functional Complementation Studies

Gene rescue, also known as functional complementation, is a technique used to confirm that a specific gene is responsible for a particular phenotype, such as drug resistance. This involves introducing a wild-type copy of the candidate gene into a mutant organism exhibiting the phenotype. If the wild-type gene restores the normal phenotype (sensitivity to this compound), it provides strong evidence that the mutated gene was indeed responsible for the resistance.

In the context of this compound resistance, gene rescue experiments have been conducted in C. elegans to confirm the role of acr-23. Transforming this compound-resistant acr-23 mutants with wild-type copies of acr-23 has been shown to restore sensitivity to this compound. plos.orgnih.gov This demonstrates that the loss of functional ACR-23 is a primary cause of resistance in these mutants. plos.orgnih.gov

These studies have shown that a C. elegans mutant acr-23 strain is fully rescued by expressing the wild-type acr-23 gene. plos.orgnih.gov Interestingly, some alleles that did not correspond to mutations within the acr-23 coding sequence were also rescued by wild-type acr-23, suggesting potential regulatory or indirect roles of acr-23 in resistance. nih.govtandfonline.com Functional complementation studies using C. elegans as a heterologous expression system have also been used to assess the functionality of orthologous genes from parasitic nematodes. soton.ac.uk

Table 3: Gene Rescue Experiments in this compound Resistance Studies

OrganismGene RescuedOutcome
C. elegansacr-23Restored sensitivity to this compound in acr-23 mutant strains. plos.orgnih.gov

Spectrum of Activity and Efficacy Research

Efficacy Profile Against Ruminant Gastrointestinal Nematodes

Monepantel is effective against both adult and fourth-stage larval (L4) stages of important gastrointestinal nematode species in sheep. cambridge.orgresearchgate.neteuropa.eu

Activity Against Key Species (e.g., Haemonchus contortus, Trichostrongylus colubriformis, Teladorsagia circumcincta, Cooperia spp., Nematodirus spathiger)

Studies have demonstrated high efficacy of this compound against several key ruminant nematode species. At an oral dose of 2.5 mg/kg in sheep, this compound has shown high efficacy (typically 95% to <100%) against species such as Haemonchus contortus, Teladorsagia circumcincta, Teladorsagia trifurcata, Trichostrongylus axei, Trichostrongylus colubriformis, Trichostrongylus vitrinus, Cooperia curticei, and Chabertia ovina. researchgate.neteuropa.eu Efficacy against Nematodirus spathiger and Oesophagostomum venulosum has been reported, although it was variable and did not consistently meet the required regulatory standard (>90%) in some studies. researchgate.net

Pooled analysis of efficacy studies in sheep from Argentina, Brazil, and Uruguay showed that this compound administered at 2.5 mg/kg liveweight was highly effective (>99.7%) against Haemonchus contortus, Teladorsagia (Ostertagia) circumcincta, Trichostrongylus axei, Trichostrongylus colubriformis, Cooperia curticei, Cooperia mcmasteri, Cooperia oncophora, Cooperia pectinata, Cooperia punctata, and Nematodirus spathiger. nih.gov

Table 1 summarizes the reported efficacy of this compound against key ruminant nematode species:

Nematode SpeciesLife Stage TargetedReported Efficacy (%)Source(s)
Haemonchus contortusAdult, L4>95 to <100, >99.7 cambridge.orgresearchgate.netnih.gov
Trichostrongylus colubriformisAdult, L4>95 to <100, >99.7 researchgate.netnih.gov
Teladorsagia circumcinctaAdult, L4>95 to <100, >99.7 researchgate.netnih.gov
Teladorsagia trifurcataAdult, L4>95 to <100 researchgate.net
Trichostrongylus axeiAdult, L4>95 to <100, >99.7 researchgate.netnih.gov
Trichostrongylus vitrinusAdult, L4>95 to <100 researchgate.net
Cooperia curticeiAdult, L4>95 to <100, >99.7 researchgate.netnih.gov
Cooperia oncophoraAdult, L4>99.7 nih.gov
Nematodirus spathigerAdult, L4Variable (87- >99.7) researchgate.netnih.gov
Chabertia ovinaAdult, L4Variable (79- >95) researchgate.net
Cooperia mcmasteriNot specified>99.7 nih.gov
Cooperia pectinataNot specified>99.7 nih.gov
Cooperia punctataNot specified>99.7 nih.gov

Note: Efficacy percentages are based on worm count reductions compared to untreated control groups.

Effectiveness Against Multi-Drug Resistant Nematode Strains

A key feature of this compound is its effectiveness against nematode strains resistant to existing anthelmintic classes, including benzimidazoles, levamisole, macrocyclic lactones, and closantel. cambridge.orgresearchgate.neteuropa.eusciquest.org.nzcapes.gov.br This is attributed to its novel mode of action. wikipedia.orgmacsenlab.comncats.iocambridge.org

Studies have specifically evaluated this compound's efficacy against multi-drug resistant isolates of Haemonchus contortus and Trichostrongylus colubriformis. researchgate.netsciquest.org.nzcapes.gov.br For instance, this compound demonstrated full effectiveness (99.9% against L4 and 100% against adults) against a characterized multi-resistant H. contortus field isolate. sciquest.org.nzcapes.gov.br Similarly, it was fully effective against multi-resistant T. colubriformis (99.9%). capes.gov.br

Investigational Efficacy in Non-Target Nematode Species

Research has also explored the potential of this compound against nematodes beyond its primary target species in ruminants, including human soil-transmitted helminths.

Research on Human Soil-Transmitted Helminths

This compound has been investigated as a potential drug development candidate for human soil-transmitted helminthiases (STH). nih.govstarworms.orgnih.gov Studies have tested its efficacy against laboratory models of human intestinal nematode infections, including Ancylostoma ceylanicum, Necator americanus, Trichuris muris, Strongyloides ratti, and Ascaris suum. nih.govnih.govresearchgate.net

In vitro studies showed excellent activity of this compound against A. ceylanicum adults (IC50 = 1.7 µg/ml) and a moderate effect on T. muris L3 (IC50 = 78.7 µg/ml). nih.govnih.govresearchgate.net However, no effect was observed on A. ceylanicum L3, T. muris adults, and both stages of N. americanus in vitro. nih.govnih.govresearchgate.net

In vivo studies in rodent models showed that this compound (10 mg/kg oral dose) resulted in complete elimination of worms in A. ceylanicum-infected hamsters. nih.govnih.govresearchgate.net In the N. americanus hamster model, a single 10 mg/kg oral dose resulted in worm burden reductions of 58.3%. nih.govnih.govresearchgate.net However, Trichuris muris, Strongyloides ratti, and Ascaris suum were not affected by treatment with this compound in vivo at tested doses (600 mg/kg, 32 mg/kg, and 600 mg/kg, respectively). nih.govnih.govresearchgate.net

Based on these findings, this compound reveals low or no activities against N. americanus, T. muris, S. ratti, and A. suum in vivo, and therefore does not currently qualify as a drug development candidate for human soil-transmitted helminthiases. nih.govnih.govresearchgate.net

Species-Specific Insensitivity and Lack of Activity

Insensitivity or lack of activity of this compound has been observed in certain nematode species. This can be predicted based on the absence or dissimilarity of the this compound target receptor subunits (ACR-23/MPTL-1 homologs) in these species. researchgate.netplos.orgncats.iocambridge.orgplos.org

Pristionchus pacificus is reported to be insensitive to this compound, with an EC50 of 43 µM. cambridge.orgplos.org This is consistent with the finding that P. pacificus lacks an ACR-23/MPTL-1 homolog. researchgate.netplos.orgncats.ioplos.org

In vitro tests with Strongyloides ratti have shown that this compound lacks activity against this species, with a survival rate of 69% observed even at a high concentration (250 µM) after 72 hours. researchgate.netcambridge.orgplos.org S. ratti has only a remote homolog of DES-2 and ACR-23/MPTL-1, which contributes to its tolerance to this compound. researchgate.netplos.org

In vivo studies confirmed the lack of activity of this compound against S. ratti and Ascaris suum. nih.govnih.govresearchgate.net Additionally, this compound has been reported to lack activity against Trichuris ovis, a minor parasite of sheep. researchgate.net

Table 2 summarizes nematode species showing insensitivity or lack of activity to this compound:

Nematode SpeciesReported Activity/SensitivityBasis for Insensitivity (if known)Source(s)
Pristionchus pacificusInsensitive (EC50 = 43 µM)Lacks ACR-23/MPTL-1 homolog researchgate.netplos.orgncats.iocambridge.orgplos.org
Strongyloides rattiLack of activityRemote homolog of DES-2 and ACR-23/MPTL-1 researchgate.netplos.orgncats.iocambridge.orgnih.govnih.govresearchgate.netplos.orgresearchgate.net
Ascaris suumNot affected (in vivo)Not specified nih.govnih.govresearchgate.netresearchgate.net
Trichuris murisLow/no activity (adults in vitro/in vivo), Moderately sensitive (L3 in vitro)Not specified nih.govnih.govresearchgate.netresearchgate.net
Necator americanusNo effect (in vitro), Low activity (in vivo)Not specified nih.govnih.govresearchgate.net
Trichuris ovisLack of activityNot specified researchgate.net

Emerging Research Frontiers and Molecular Investigations Beyond Anthelmintic Application

Exploration of Molecular Interactions with Mammalian Cellular Pathways

Investigations into Monepantel's activity in mammalian systems have uncovered interactions with key cellular signaling cascades, distinct from its established targets in nematodes. This off-target activity in mammalian cells is a significant area of current research. neals.orgpharmaust.com

mTOR Pathway Modulation Studies

A prominent area of investigation is this compound's influence on the mammalian target of rapamycin (B549165) (mTOR) pathway. Research indicates that this compound acts as an inhibitor of this pathway, which plays a crucial role in various cellular processes including growth, proliferation, and survival. neals.orgpharmaust.comresearchgate.netpharmaceutical-technology.com Inhibition of the mTOR pathway by this compound has been observed in various mammalian cell lines, particularly in the context of cancer research. pharmaust.comresearchgate.netnih.govresearchgate.net

Detailed molecular studies have demonstrated that this compound's modulation of the mTOR pathway involves the inhibition of key downstream signaling components. Specifically, research findings indicate that this compound treatment leads to a reduction in the phosphorylation levels of mTOR itself (p-mTOR), as well as its downstream targets, p70S6 kinase (p70S6K) and eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1). researchgate.netnih.gove-century.usresearchgate.net This inhibition of phosphorylation signifies a dampening of the signaling cascade mediated by mTOR.

Studies in ovarian cancer cells, for instance, have shown that this compound treatment significantly inhibits the phosphorylation of mTOR at Ser2448, which in turn affects the activation of the mTOR signaling pathway. nih.gov This inhibition subsequently leads to a marked reduction in the expression of phosphorylated p70S6K and 4E-BP1 in a time-dependent manner. nih.gov

The following table summarizes representative findings on the inhibitory effects of this compound on key mTOR pathway components in ovarian cancer cells:

Cell LineThis compound ConcentrationTreatment DurationEffect on p-mTOR (Ser2448) PhosphorylationEffect on p70S6K PhosphorylationEffect on 4E-BP1 PhosphorylationSource
OVCAR-310 µM1, 4, 24 hMarkedly inhibits nih.govReduced in a time-dependent manner (e.g., ~60.6% inhibition at 4h) nih.govPartial inhibition at 24h nih.gov nih.gov
A278010 µM1, 4, 24 hMarkedly inhibits nih.govReduced in a time-dependent manner (e.g., ~56.38% inhibition at 4h) nih.govComplete inhibition at 24h nih.gov nih.gov

These findings suggest that this compound's inhibitory effect on the mTOR pathway, through the deactivation of p-mTOR and subsequent reduction in p70S6K and 4E-BP1 phosphorylation, contributes to its observed effects in mammalian cells, including the induction of autophagy and inhibition of cell proliferation. researchgate.netnih.gov

Research into Potential for Clearing Aggregate Proteins in Proteinopathies

Beyond its effects on the mTOR pathway in the context of cell growth, this compound is also being investigated for its potential in addressing proteinopathies, conditions characterized by the accumulation of misfolded or aggregated proteins. neals.orgpharmaust.comfightmnd.org.aularvol.com Inhibition of the mTOR pathway is known to promote autophagy, a cellular process responsible for clearing aggregate proteins. neals.orgpharmaust.comnih.gov

Studies suggest that this compound's ability to inhibit mTOR may facilitate the removal of abnormal protein aggregates in diseased cells. neals.orgpharmaust.comfightmnd.org.au This has led to the exploration of this compound as a potential therapeutic agent for neurodegenerative diseases such as Motor Neurone Disease (MND), also known as Amyotrophic Lateral Sclerosis (ALS), which are characterized by the accumulation of protein aggregates in neurons. neals.orgpharmaust.compharmaceutical-technology.comfightmnd.org.aularvol.comnih.govtandfonline.com Preclinical studies have indicated that this compound can activate molecular pathways relevant to its development as an MND therapeutic and has shown potential in slowing disease progression in MND models by clearing harmful materials in motor neurons. fightmnd.org.au Research in human induced pluripotent stem cell (iPSC)-derived motor neuron models of ALS has shown that this compound significantly decreased cytoplasmic TDP-43 aggregation and activated autophagy. larvol.com

Synergistic Effects in Combination Research

Research into this compound's interactions with other compounds has revealed synergistic effects, both in its primary anthelmintic application and in its emerging roles in mammalian cell modulation.

Co-action with Other Compounds on Nematode Receptors (e.g., Betaine)

While this article focuses on research beyond anthelmintic application, it is relevant to note that studies on this compound's mechanism in nematodes have provided insights into synergistic interactions with other compounds targeting nematode receptors. For example, this compound and betaine (B1666868), a natural compound, have been shown to target the acetylcholine (B1216132) receptor like-23 (ACR-23) in Caenorhabditis elegans. tandfonline.comnih.govutah.eduresearchgate.net Although betaine and this compound bind to distinct sites on ACR-23 and activate the channel through different mechanisms, a synergistic effect on the paralysis of C. elegans has been observed when they are applied together. tandfonline.comnih.gov this compound has been shown to potentiate betaine-induced currents in ACR-23. utah.edunih.gov This co-action highlights the complex molecular interactions that can occur at nematode receptors.

Potentiation of Anti-Proliferative Effects in Mammalian Cell Lines

In the context of mammalian cells, particularly cancer cells, research has demonstrated that this compound can potentiate the anti-proliferative effects of other therapeutic agents. Studies investigating combination therapies have shown that combining this compound with established chemotherapy drugs can lead to enhanced inhibitory effects on cancer cell growth and proliferation. researchgate.nete-century.usresearchgate.net

For instance, in ovarian cancer research, combining this compound with PEGylated liposomal doxorubicin (B1662922) or gemcitabine (B846) resulted in a more significant reduction in cell viability and a dramatic reduction in colony formation compared to treatment with the single agents alone. e-century.usresearchgate.net Western blot analysis in these studies indicated that the combination treatment severely inhibited p-mTOR, p70S6K, and 4E-BP1, suggesting that the synergistic anti-proliferative effect is linked to enhanced inhibition of the mTOR pathway. e-century.usresearchgate.net

The following table illustrates the synergistic effects of this compound in combination with other agents on the inhibition of mTOR pathway components in ovarian cancer cells:

Cell LineCombination TreatmentEffect on p-mTOREffect on p70S6K PhosphorylationEffect on 4E-BP1 PhosphorylationSource
OVCAR-3This compound + PEGylated liposomal doxorubicinSeverely inhibited e-century.usresearchgate.netSeverely inhibited e-century.usresearchgate.netSeverely inhibited e-century.usresearchgate.net e-century.usresearchgate.net
A2780This compound + PEGylated liposomal doxorubicinSeverely inhibited e-century.usresearchgate.netSeverely inhibited e-century.usresearchgate.netSeverely inhibited e-century.usresearchgate.net e-century.usresearchgate.net
OVCAR-3This compound + GemcitabineSeverely inhibited e-century.usresearchgate.netSeverely inhibited e-century.usresearchgate.netSeverely inhibited e-century.usresearchgate.net e-century.usresearchgate.net
A2780This compound + GemcitabineSeverely inhibited e-century.usresearchgate.netSeverely inhibited e-century.usresearchgate.netSeverely inhibited e-century.usresearchgate.net e-century.usresearchgate.net

These findings highlight the potential of this compound as a synergistic agent in combination therapies, particularly in cancer treatment, by enhancing the inhibition of crucial survival pathways like mTOR. e-century.usresearchgate.net

Future Directions in Monepantel Research

Comprehensive Elucidation of Residual Molecular Mechanisms and Targets

While the primary target of monepantel in nematodes has been identified as the DEG-3 subfamily of nicotinic acetylcholine (B1216132) receptors (nAChRs), particularly ACR-23 and its homolog MPTL-1, a complete understanding of all residual molecular mechanisms and targets remains an active area of research. wikipedia.orgnih.govresearchgate.netresearchgate.netembopress.orgresearchgate.net Future research aims to fully characterize the interaction of this compound and its active metabolite, this compound sulfone, with these receptors at a structural level. Cryo-electron microscopy studies have provided insights into how this compound binds to allosteric sites in the transmembrane domain of ACR-23, leading to channel opening and subsequent nematode paralysis. nih.govresearchgate.netembopress.org However, further research is needed to fully understand the downstream effects of this activation and potential interactions with other cellular pathways in nematodes.

Additionally, the observation of this compound's activity in mammalian systems, specifically its anti-cancer properties, suggests the existence of molecular targets beyond the nematode-specific DEG-3 receptors. patsnap.comnih.govnih.gov Although the precise mammalian targets are not yet fully understood, research indicates potential effects on cell cycle regulation, mTOR signaling, and autophagy. patsnap.comnih.govnih.gov Future studies are crucial to definitively identify these mammalian targets and elucidate the complete mechanism of action in non-nematode cells. This knowledge is vital for assessing the therapeutic potential and potential off-target effects in different biological systems.

Advanced Strategies for Mitigating and Managing Anthelmintic Resistance

The emergence of resistance to this compound, even shortly after its introduction, underscores the critical need for advanced strategies to mitigate and manage this challenge. researchgate.netredalyc.orguel.brembrapa.brmdpi.com Future research in this area focuses on several key aspects:

Understanding Resistance Mechanisms: Continued molecular studies are necessary to fully understand the genetic and molecular mechanisms conferring this compound resistance in various nematode species. redalyc.orguel.brcambridge.org While mutations in mptl-1, des-2, and deg-3 genes have been implicated, the complexity of resistance suggests other genes and mechanisms, such as differences in drug transporters, may also play a role. mdpi.comcambridge.orgnih.gov Research should investigate the frequency and impact of different resistance alleles in field populations. mdpi.com

Early Detection Methods: Developing sensitive and rapid diagnostic tools for the early detection of this compound resistance in nematode populations is crucial for timely intervention and preventing the spread of resistant parasites. redalyc.orguel.brembrapa.brnih.gov

Integrated Parasite Management: Future directions emphasize the integration of this compound use with other sustainable parasite control strategies. uel.brembrapa.brnih.govresearchgate.netparasite-journal.org This includes targeted selective treatments (TST) based on individual animal needs or targeted treatments based on diagnostic measures, aiming to reduce the frequency of anthelmintic administration and thus lower selection pressure for resistance. embrapa.brnih.govparasite-journal.org

Combination Therapies: Research into the efficacy of this compound in combination with other anthelmintic classes with different modes of action is a promising avenue to improve efficacy and potentially slow the development of resistance. researchgate.net Studies have shown enhanced efficacy when this compound is combined with benzimidazoles or macrocyclic lactones against multi-drug resistant nematodes. researchgate.net

Development of Novel Research Tools and Methodologies

Advancing the understanding of this compound's mechanisms, resistance, and potential applications requires the development and application of novel research tools and methodologies.

In Vitro and In Vivo Models: While Caenorhabditis elegans has been a valuable model for studying this compound's mode of action, research should continue to refine and develop in vitro and in vivo models that better mimic the host-parasite interaction and the complexities of resistance development in target livestock species. mdpi.comresearchgate.netcambridge.orgbiorxiv.orgbiorxiv.org

High-Throughput Screening: The application of high-throughput screening methods, potentially utilizing automated on-a-chip systems, can accelerate the identification of compounds that interact with this compound targets or modulate its activity, aiding in the discovery of new anthelmintics or resistance reversal agents. mdpi.combiorxiv.org

Advanced Analytical Techniques: Continued development and application of advanced analytical techniques, such as ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS), are essential for studying this compound metabolism, pharmacokinetics, and the detection of residues and metabolites in biological and environmental samples. researchgate.netresearchgate.net

Structural Biology Techniques: Further application of structural biology techniques, such as cryo-electron microscopy and X-ray crystallography, is crucial for obtaining high-resolution structures of this compound targets and understanding drug-receptor interactions at the atomic level, facilitating structure-based drug design. nih.govresearchgate.netembopress.org

Genomic and Transcriptomic Approaches: Utilizing genomic and transcriptomic analyses can help identify genes and pathways involved in this compound resistance and response, providing insights into the underlying molecular mechanisms and potential biomarkers for resistance. patsnap.comnih.govnih.gov

Translation of Molecular Insights to Broader Biological Applications

The molecular insights gained from studying this compound's interaction with nematode receptors and its effects on mammalian cells have the potential for translation to broader biological applications beyond veterinary parasitology.

Q & A

Q. What is the molecular mechanism of action of Monepantel in nematodes, and how can this be experimentally validated?

this compound acts as a non-competitive antagonist of nicotinic acetylcholine receptors (nAChRs), specifically targeting DEG-3/DES-2 subtypes in nematodes. Key methodologies include:

  • Electrophysiology : Use two-electrode voltage-clamp techniques on heterologously expressed receptors (e.g., Ascaris suum ACR-16 or Oesophagostomum dentatum UNC-29/UNC-38/UNC-63 subunits) to measure acetylcholine-induced current inhibition .
  • Muscle contraction assays : Isolate nematode muscle flaps and quantify drug effects on acetylcholine-induced contractions .
  • IC50 determination : Calculate inhibition constants via concentration-response curves (e.g., IC50 = 1.6 ± 3.1 nM for A. suum ACR-16) .

Q. How do in vitro and in vivo models differ in assessing this compound efficacy, and what are their limitations?

  • In vitro : Prioritize heterologous expression systems (e.g., Xenopus laevis oocytes) for receptor-specific analysis. Limitations include oversimplification of parasite-host interactions .
  • In vivo : Use nematode-infected animal models (e.g., sheep for Haemonchus contortus) to evaluate pharmacokinetics and resistance dynamics. Ensure controlled variables (host immune status, co-infections) to reduce confounding .

Q. What criteria should guide the selection of nematode species for this compound studies?

  • Target relevance : Choose species with well-characterized nAChR subtypes (e.g., C. elegans for genetic screens, A. suum for muscle physiology).
  • Resistance profiles : Include both drug-susceptible and resistant strains to identify mutation-driven resistance mechanisms (e.g., H. contortus β-tubulin variants) .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound efficacy data across studies?

  • Variable standardization : Control parasite life stage, drug administration route, and environmental conditions (e.g., temperature impacts receptor activity).
  • Meta-analysis : Apply mixed-effects models to aggregate data from disparate studies, accounting for heterogeneity in experimental design .
  • Mechanistic validation : Cross-validate findings using orthogonal methods (e.g., RNAi knockdown of nAChR subunits paired with electrophysiology) .

Q. What methodologies optimize high-throughput screening (HTS) for novel this compound synergists?

  • Platforms : Use automated systems like INVAPP (INVertebrate Automated Phenotyping Platform) to screen chemical libraries against C. elegans or parasitic larvae .
  • Endpoint selection : Measure motility inhibition or egg hatching rates via machine vision algorithms for scalability .
  • Data normalization : Include positive (levamisole) and negative controls to adjust for batch effects.

Q. How can genomic and transcriptomic data inform this compound resistance mechanisms?

  • GWAS : Perform genome-wide association studies on resistant vs. susceptible nematode populations to pinpoint SNPs in nAChR subunits or detoxification genes .
  • RNA-seq : Compare transcriptional profiles post-treatment to identify upregulated efflux pumps (e.g., P-glycoproteins) or metabolic enzymes .

Methodological Guidance Tables

Research Aspect Recommended Tools Key Metrics Evidence
Receptor antagonismTwo-electrode voltage-clamp electrophysiologyIC50, Hill coefficient
Resistance screeningINVAPP platformMotility inhibition EC50, LC50
Data aggregationMixed-effects meta-analysisHeterogeneity index (I²)
Genomic analysisRNA-seq/GWASFold-change expression, SNP significance

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.